molecular formula C16H10N2O5 B12565591 1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione CAS No. 192864-99-6

1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione

Cat. No.: B12565591
CAS No.: 192864-99-6
M. Wt: 310.26 g/mol
InChI Key: DCYNKXSIKPCNIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione involves several steps:

Chemical Reactions Analysis

1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with specific proteins and enzymes, affecting their activity.

    Pathways: It influences various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

1-[(3-Oxo-3H-phenoxazin-7-YL)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds:

The uniqueness of this compound lies in its combined structural features and diverse applications.

Properties

CAS No.

192864-99-6

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

1-(7-oxophenoxazin-3-yl)oxypyrrolidine-2,5-dione

InChI

InChI=1S/C16H10N2O5/c19-9-1-3-11-13(7-9)22-14-8-10(2-4-12(14)17-11)23-18-15(20)5-6-16(18)21/h1-4,7-8H,5-6H2

InChI Key

DCYNKXSIKPCNIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3

Origin of Product

United States

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